molecular formula C10H5N2O4- B253501 6-Nitro-4-quinolinecarboxylate

6-Nitro-4-quinolinecarboxylate

Cat. No.: B253501
M. Wt: 217.16 g/mol
InChI Key: VORLKHCMDHXIQH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-4-quinolinecarboxylate is a quinoline derivative characterized by a nitro (-NO₂) group at the C6 position and a carboxylate ester (-COOR) at the C4 position.

Properties

Molecular Formula

C10H5N2O4-

Molecular Weight

217.16 g/mol

IUPAC Name

6-nitroquinoline-4-carboxylate

InChI

InChI=1S/C10H6N2O4/c13-10(14)7-3-4-11-9-2-1-6(12(15)16)5-8(7)9/h1-5H,(H,13,14)/p-1

InChI Key

VORLKHCMDHXIQH-UHFFFAOYSA-M

SMILES

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])C(=O)[O-]

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

Compound C6 Substituent C4 Functional Group Molecular Weight (g/mol) Key Applications/Findings
6-Nitro-4-quinolinecarboxylate -NO₂ -COOR ~265* Hypothesized antimicrobial activity
6m -Br Acrylate ketone 375 [M+H]+ Synthetic intermediate
6n -Br Acrylamide 406 [M+H]+ Not specified in evidence
8a -Br + sulfonamide Acrylamide 628 [M+H]+ Potential kinase inhibition

*Calculated based on molecular formula (C₁₁H₈N₂O₄).

Key Observations:

  • Functional Group Differences : The carboxylate ester (C4) may confer better aqueous solubility compared to acrylamide/acrylate derivatives, which are bulkier and more lipophilic.

Spectral and Physicochemical Properties

  • 1H NMR: Nitro groups induce pronounced deshielding in adjacent protons. For example, 6m exhibits quinoline proton shifts at δ 8.5–9.0 ppm , whereas nitro-substituted analogs may show upfield shifts due to resonance effects.
  • Solubility: Carboxylate esters (e.g., this compound) are more polar than acrylamide derivatives (e.g., 6n), favoring improved solubility in polar solvents.

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